molecular formula C20H25Cl2N3O4 B6225604 2-{6-[3-(2-methoxyethoxy)phenyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine dihydrochloride CAS No. 2770359-50-5

2-{6-[3-(2-methoxyethoxy)phenyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine dihydrochloride

Cat. No.: B6225604
CAS No.: 2770359-50-5
M. Wt: 442.3 g/mol
InChI Key: LTQCBVANCNCIDY-UHFFFAOYSA-N
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Description

This compound is a dihydrochloride salt featuring a tricyclic core structure with a 10,13-dioxa-4,6-diazatricyclo[7.4.0.0³,⁷]trideca-1(9),2,4,7-tetraen-5-yl moiety. The dihydrochloride formulation enhances aqueous solubility, a critical factor for bioavailability in therapeutic applications .

Properties

CAS No.

2770359-50-5

Molecular Formula

C20H25Cl2N3O4

Molecular Weight

442.3 g/mol

IUPAC Name

2-[3-[3-(2-methoxyethoxy)phenyl]-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-2-yl]ethanamine;dihydrochloride

InChI

InChI=1S/C20H23N3O4.2ClH/c1-24-7-8-25-15-4-2-3-14(11-15)23-17-13-19-18(26-9-10-27-19)12-16(17)22-20(23)5-6-21;;/h2-4,11-13H,5-10,21H2,1H3;2*1H

InChI Key

LTQCBVANCNCIDY-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC=CC(=C1)N2C3=CC4=C(C=C3N=C2CCN)OCCO4.Cl.Cl

Purity

95

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Limitations

  • Key Studies: Molecular networking (MS/MS cosine scores) could cluster the target compound with CID 28316510 due to shared fragmentation patterns, suggesting conserved structural motifs . Bioactivity clustering (NCI-60 dataset) may group the target compound with kinase inhibitors if its substituents align with known ATP-binding pocket binders .
  • Limited empirical data on the target compound’s specific targets or in vivo efficacy necessitates caution in extrapolating findings from analogs .

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